The Emergence of (-)-Phccc: A Technical Guide for Advancing Neuroscience Research
The Emergence of (-)-Phccc: A Technical Guide for Advancing Neuroscience Research
This guide provides an in-depth technical overview of (-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, commonly known as (-)-Phccc. It is a pivotal pharmacological tool for researchers in neuroscience and drug development. This document delves into the discovery, mechanism of action, and practical applications of (-)-Phccc, offering a comprehensive resource for its effective utilization in the laboratory.
Introduction: The Need for Selective mGluR Modulators
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Their involvement in a wide array of physiological and pathological processes has made them attractive targets for therapeutic intervention in various neurological and psychiatric disorders. The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways.[2]
The development of subtype-selective ligands for these receptors has been a significant challenge due to the highly conserved nature of the orthosteric glutamate binding site.[3] This has led to a paradigm shift towards the discovery of allosteric modulators, which bind to a topographically distinct site on the receptor, offering greater subtype selectivity and novel pharmacological profiles.[1] It was within this context that (-)-Phccc emerged as a key molecular probe.
Discovery and Chemical Profile of (-)-Phccc
(-)-Phccc was first identified in the pursuit of selective ligands for group III mGluRs.[3][4] It is a derivative of the mGluR1 antagonist, CPCCOEt.[2][4] The full chemical name is (-)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide.[5]
Synthesis
A general synthetic scheme, based on related compounds, would likely involve:
-
Formation of a chromone intermediate: This is often achieved through the cyclization of a substituted phenol with a β-ketoester.
-
Introduction of the cyclopropane ring: This can be accomplished through various methods, such as the Simmons-Smith reaction or by using a sulfonium ylide.
-
Functionalization of the 7-position: The hydroxyimino group is typically introduced by oximation of a ketone precursor.
-
Amide bond formation: The final step involves the coupling of the carboxylic acid with aniline to form the N-phenyl carboxamide.
-
Chiral separation: As the biological activity resides in the (-)-enantiomer, a chiral separation step, often using chiral chromatography, is necessary to resolve the racemic mixture.
Physicochemical Properties
An important consideration for researchers is that (-)-Phccc has been described as having poor physicochemical properties and limited brain penetration.[7] This has implications for its use in in vivo studies, often necessitating specific formulation strategies or direct administration into the central nervous system to achieve desired concentrations at the target site.[2]
Mechanism of Action: A Dual-Activity Profile
(-)-Phccc exhibits a complex and interesting pharmacological profile, acting as both a positive allosteric modulator (PAM) of mGluR4 and a partial antagonist of mGluR1b.[3][4]
Positive Allosteric Modulation of mGluR4
The primary and most widely studied activity of (-)-Phccc is its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4).[1][3][4] As a PAM, (-)-Phccc does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate.[1] This potentiation of mGluR4 signaling leads to a dampening of synaptic transmission, a key mechanism in its neuroprotective and potential therapeutic effects.[3][5]
Studies using chimeric receptors have demonstrated that the binding site for (-)-Phccc is located within the transmembrane region of the mGluR4.[3][4] This is a common feature of many allosteric modulators of mGluRs.
Partial Antagonism at mGluR1b
In addition to its effects on mGluR4, the (-)-enantiomer of Phccc also displays partial antagonist activity at the mGluR1b subtype.[3][4] This off-target activity is an important consideration when interpreting experimental results, and researchers should design their studies to account for this potential confound. For instance, the use of more selective mGluR1 antagonists in parallel experiments can help to dissect the specific contributions of mGluR4 modulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship for the PHCCC scaffold is generally considered to be "flat," meaning that many chemical modifications to the core structure result in a significant loss of activity at mGluR4.[2] This suggests a very specific and constrained binding pocket for this class of compounds. Despite these challenges, some analogs have been developed with the aim of improving potency, selectivity, and physicochemical properties.[7]
Experimental Protocols and Applications in Neuroscience Research
(-)-Phccc has been instrumental in elucidating the physiological roles of mGluR4 in various neurological processes and disease models.
In Vitro Characterization
Assay for mGluR4 Positive Allosteric Modulation:
A common in vitro method to assess the PAM activity of (-)-Phccc involves the use of a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells, stably expressing the human or rat mGluR4.
-
Principle: The activation of mGluR4, a Gi/o-coupled receptor, leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Alternatively, co-expression of a promiscuous G-protein like Gα16 can couple the receptor to the phospholipase C pathway, resulting in an increase in intracellular calcium upon agonist stimulation. PAMs are identified by their ability to potentiate the response to a sub-maximal concentration of glutamate.
-
Cell Lines: CHO or HEK293 cells stably expressing the mGluR4 subtype are commonly used.
-
Detection Method:
-
cAMP Assays: Techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen can be used to measure changes in cAMP levels.
-
Calcium Mobilization Assays: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and changes in fluorescence upon receptor activation are measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Protocol Outline:
-
Plate mGluR4-expressing cells in a 96- or 384-well plate and culture overnight.
-
For calcium assays, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Add varying concentrations of (-)-Phccc to the cells and incubate for a predetermined time.
-
Stimulate the cells with a sub-maximal (EC20) concentration of glutamate.
-
Measure the resulting change in the second messenger (cAMP or calcium).
-
Data are typically expressed as a percentage of the maximal response to glutamate alone, and the EC50 for potentiation is calculated.
-
Table 1: In Vitro Activity of (-)-Phccc
| Parameter | Receptor | Value | Reference |
| PAM EC50 | mGluR4 | ~4.1 µM | [2] |
| Antagonist Activity | mGluR1b | Partial (30% max efficacy) | [3][4] |
| Activity at other mGluRs | mGluR2, -3, -5a, -6, -7b, -8a | Inactive | [3][4] |
In Vivo Studies: Models of Neurological Disorders
The neuroprotective and modulatory effects of (-)-Phccc have been investigated in several in vivo models of CNS disorders.
Parkinson's Disease Models:
The basal ganglia, a key brain region affected in Parkinson's disease, are rich in mGluR4. Activation of these receptors has been shown to have anti-parkinsonian effects.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This model induces a loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[8]
-
(-)-Phccc Administration Protocol:
-
Animals: C57BL/6 mice are commonly used.[9]
-
MPTP Induction: A single intraperitoneal (i.p.) injection of MPTP (e.g., 30 mg/kg).[9]
-
(-)-Phccc Treatment: A single systemic injection of (-)-Phccc (e.g., 3 or 10 mg/kg) administered 30 minutes prior to MPTP injection.[9]
-
Formulation: Due to its poor solubility, (-)-Phccc can be injected subcutaneously in a vehicle such as Cremophor EL or intraperitoneally in a saline solution containing 50% DMSO.[9]
-
Outcome Measures:
-
Behavioral: Assessment of motor function using tests like the rotarod or open-field test.
-
Neurochemical: Measurement of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Histological: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
-
-
-
6-OHDA (6-hydroxydopamine) Rat Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum, leading to a progressive loss of dopaminergic neurons on one side of the brain.[10][11]
-
(-)-Phccc Administration: While specific protocols for (-)-Phccc in this model are less detailed in the literature, a typical approach would involve systemic administration (i.p. or s.c.) or direct intracerebral infusion.
-
Outcome Measures:
-
Behavioral: Assessment of rotational behavior induced by apomorphine or amphetamine.
-
Histological: TH immunohistochemistry to assess the extent of the dopaminergic lesion.
-
-
Diagram 1: Experimental Workflow for In Vivo MPTP Model
Caption: Workflow for assessing (-)-Phccc neuroprotection in the MPTP mouse model.
Anxiety Models:
(-)-Phccc has also been investigated for its anxiolytic-like effects. Studies have shown that its administration into the basolateral amygdala can produce anticonflict effects in the Vogel test in rats, suggesting a role for mGluR4 in the modulation of anxiety.
Challenges and Future Directions
Despite its utility as a research tool, the therapeutic development of (-)-Phccc itself has been hampered by its suboptimal physicochemical properties and lack of complete selectivity.[7] However, it has served as an invaluable proof-of-concept molecule, validating mGluR4 as a promising target for a range of CNS disorders.
Future research directions include:
-
Development of Novel mGluR4 PAMs: The limitations of (-)-Phccc have spurred the development of new generations of mGluR4 PAMs with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploring a Broader Range of Therapeutic Indications: The neuroprotective and neuromodulatory effects of mGluR4 activation suggest potential applications in other neurodegenerative diseases, epilepsy, and psychiatric disorders.
-
Combination Therapies: Investigating the synergistic effects of mGluR4 PAMs with existing therapeutic agents could lead to more effective treatment strategies.
Conclusion
(-)-Phccc has been a cornerstone in the exploration of mGluR4 pharmacology and its role in the central nervous system. Its discovery and characterization have provided researchers with a vital tool to probe the function of this important receptor. While its own path to the clinic may be limited, the knowledge gained from studies with (-)-Phccc continues to pave the way for the development of novel and improved therapeutics for a host of debilitating neurological and psychiatric conditions. This guide provides a foundational understanding for researchers to effectively and responsibly utilize this important chemical probe in their quest to unravel the complexities of the brain.
References
-
Maj, M., Bruno, V., Dragic, Z., Yamamoto, R., Battaglia, G., Inderbitzin, W., Stoehr, N., Stein, T., Gasparini, F., Vranesic, I., Kuhn, R., Nicoletti, F., & Flor, P. J. (2003). (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 45(7), 895–906. [Link]
-
Maj, M., Bruno, V., Dragic, Z., Yamamoto, R., Battaglia, G., Inderbitzin, W., Stoehr, N., Stein, T., Gasparini, F., Vranesic, I., Kuhn, R., Nicoletti, F., & Flor, P. J. (2003). (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 45(7), 895–906. [Link]
-
Marino, M. J., Williams, D. L., Jr, O'Brien, J. A., Valenti, O., McDonald, T. P., Clements, M. K., Wang, R., DiLella, A. G., Hess, J. F., Kinney, G. G., & Conn, P. J. (2003). Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment. Proceedings of the National Academy of Sciences of the United States of America, 100(23), 13668–13673. [Link]
-
Niswender, C. M., & Conn, P. J. (2010). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. ACS chemical neuroscience, 1(6), 411–419. [Link]
-
Marino, M. J., Williams, D. L., Jr, O'Brien, J. A., Valenti, O., McDonald, T. P., Clements, M. K., Wang, R., DiLella, A. G., Hess, J. F., Kinney, G. G., & Conn, P. J. (2003). Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment. Proceedings of the National Academy of Sciences of the United States of America, 100(23), 13668–13673. [Link]
-
Marino, M. J., Williams, D. L., Jr, O'Brien, J. A., Valenti, O., McDonald, T. P., Clements, M. K., Wang, R., DiLella, A. G., Hess, J. F., Kinney, G. G., & Conn, P. J. (2003). Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment. Proceedings of the National Academy of Sciences of the United States of America, 100(23), 13668–13673. [Link]
-
Battaglia, G., Busceti, C. L., Molinaro, G., Biagioni, F., Storto, M., Fornai, F., Nicoletti, F., & Bruno, V. (2006). Pharmacological activation of mGlu4 metabotropic glutamate receptors reduces nigrostriatal degeneration in mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(27), 7222–7229. [Link]
-
Gregory, K. J., & Conn, P. J. (2013). Allosteric Modulation of Metabotropic Glutamate Receptors. Advances in pharmacology (San Diego, Calif.), 68, 59–93. [Link]
-
Creative Biolabs. (n.d.). 6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease. Retrieved from [Link]
-
Annoura, H., Fukunaga, A., Uesugi, M., Tatsuoka, T., & Horikawa, Y. (1996). A novel class of antagonists for metabotropic glutamate receptors, 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylates. Bioorganic & Medicinal Chemistry Letters, 6(7), 763-766. [Link]
-
Williams, R., Niswender, C. M., Luo, Q., Le, U., Conn, P. J., & Lindsley, C. W. (2009). Re-exploration of the PHCCC scaffold: discovery of improved positive allosteric modulators of mGluR4. ACS chemical neuroscience, 1(6), 411–419. [Link]
-
Klak, K., Palucha, A., Brański, P., Sowa, M., & Pilc, A. (2007). Combined administration of PHCCC, a positive allosteric modulator of mGlu4 receptors and ACPT-I, mGlu III receptor agonist evokes antidepressant-like effects in rats. Amino acids, 32(2), 169–172. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]
-
Melior Discovery. (n.d.). 6 OHDA Parkinson Model, Animal Model Of Parkinson's. Retrieved from [Link]
Sources
- 1. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uni-regensburg.de [uni-regensburg.de]
- 5. Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: A novel class of antagonists for metabotropic glutamate receptors, 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylates (CHEMBL1129779) - ChEMBL [ebi.ac.uk]
- 7. Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. modelorg.com [modelorg.com]
- 9. Pharmacological activation of mGlu4 metabotropic glutamate receptors reduces nigrostriatal degeneration in mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
